molecular formula C10H15NO B8733174 O-(2,4,6-trimethylbenzyl)hydroxylamine

O-(2,4,6-trimethylbenzyl)hydroxylamine

Cat. No.: B8733174
M. Wt: 165.23 g/mol
InChI Key: GQUHNSFHEYSEIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(2,4,6-Trimethylbenzyl)hydroxylamine is an organic compound with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol . It is characterized by a hydroxylamine group functionalized with a 2,4,6-trimethylbenzyl (mesityl) group via an oxygen atom (O-benzyl) . As an O-substituted hydroxylamine derivative, its primary research value lies in its role as a versatile building block and reactant in synthetic organic chemistry . Hydroxylamine derivatives are widely employed in the synthesis of more complex nitrogen-containing molecules . One of the most common applications of such compounds is in the formation of oximes through reactions with carbonyl groups (aldehydes or ketones) . Furthermore, O-benzyl hydroxylamines can serve as key precursors in modular synthesis strategies, acting as protected hydroxylamine units or directing groups in specific chemical transformations . The 2,4,6-trimethylbenzyl moiety may impart steric hindrance, which can be exploited in research to control reaction regioselectivity or to protect the hydroxylamine group during multi-step synthetic sequences. Researchers utilize this compound and its analogs in the development of novel chemical entities, including potential ligands for metal complexes and other functional molecules . This product is intended for research purposes and is designated as For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

O-[(2,4,6-trimethylphenyl)methyl]hydroxylamine

InChI

InChI=1S/C10H15NO/c1-7-4-8(2)10(6-12-11)9(3)5-7/h4-5H,6,11H2,1-3H3

InChI Key

GQUHNSFHEYSEIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CON)C

Origin of Product

United States

Comparison with Similar Compounds

Reactivity and Stability

Key Advantage of the Trimethylbenzyl Group :
The bulky 2,4,6-trimethylbenzyl substituent provides steric hindrance, which stabilizes the compound against rearrangement to hydroxamic acids—a common issue with less bulky O-acylhydroxylamines. For example, O-mesityl derivatives resist isomerization due to the steric bulk of the mesitylene group, a feature critical for maintaining structural integrity during reactions .

Contrast with Methoxybenzyl Derivatives :
Compounds like O-(2-methoxybenzyl)hydroxylamine (4h) and O-(3-methoxybenzyl)hydroxylamine (4i) lack steric bulk, making them more prone to rearrangement. These derivatives are synthesized as colorless oils with high yields (85–86%) but are less stable under conditions requiring prolonged storage or harsh reaction environments .

Comparison with Other Substituents :

  • Dihydrobenzodioxinylmethyl Derivative (4b) :
    This analog, featuring a dihydrobenzo[d][1,4]dioxinyl group, is synthesized in 85% yield as a colorless oil. Its electronic properties differ due to the electron-rich dioxane ring, favoring nucleophilic reactions .
  • 4-Phenylbutan-2-yl Derivative :
    O-(4-Phenylbutan-2-yl)-N-(2,4,6-trimethylbenzyl)hydroxylamine achieves an 83% yield, highlighting the compatibility of the trimethylbenzyl group with aliphatic chains in high-yield syntheses .

Data Table: Comparative Analysis of Hydroxylamine Derivatives

Compound Name Substituent Key Properties Yield Stability Safety Concerns References
O-(2,4,6-Trimethylbenzyl)hydroxylamine 2,4,6-Trimethylbenzyl Explosive, steric hindrance prevents isomerization 41–50% High (bulky group) Acute toxicity, explosive
O-(2-Methoxybenzyl)hydroxylamine (4h) 2-Methoxybenzyl Colorless oil, prone to rearrangement 85% Moderate Low
O-(Dihydrobenzodioxinylmethyl) (4b) Dihydrobenzo[d][1,4]dioxin Electron-rich, favors nucleophilic reactions 85% Moderate Low
O-(4-Phenylbutan-2-yl)-N-(trimethylbenzyl) 4-Phenylbutan-2-yl High yield, compatible with aliphatic chains 83% High Moderate (alkyl chain)
O-(4-Nitrobenzoyl)hydroxylamine 4-Nitrobenzoyl Electron-withdrawing group, reactive in electrophilic substitutions N/A Low Corrosive

Research Findings and Implications

  • Steric vs. Electronic Effects : The trimethylbenzyl group’s steric bulk outweighs electronic effects in stabilizing hydroxylamine derivatives, making it superior for applications requiring structural integrity .
  • Scalability Challenges : Despite its advantages, the compound’s explosivity and toxicity limit its use in industrial settings, prompting exploration of safer analogs like O-tert-butyl derivatives .
  • Synthetic Flexibility : Derivatives with methoxy or dioxane groups offer easier synthesis but are less versatile in reactions demanding steric protection .

Preparation Methods

Boc-Protected Intermediate Route

A protective group strategy, adapted from the synthesis of O-mesitylenesulfonatehydroxylamine, can be modified for this compound. The procedure begins with the preparation of tert-butyl hydroxycarbamate by reacting hydroxylamine hydrochloride with di-tert-butyl dicarbonate in the presence of sodium carbonate. The Boc-protected hydroxylamine is then alkylated with 2,4,6-trimethylbenzyl bromide under basic conditions (e.g., NaH in THF). Subsequent deprotection using trifluoroacetic acid (TFA) in dichloromethane yields the free hydroxylamine.

While this method offers precise control over functional group compatibility, the multi-step process reduces overall efficiency (estimated yield: 60–70%). Nevertheless, it is advantageous for synthesizing derivatives requiring orthogonal protection schemes.

Nucleophilic Substitution with Hydroxylamine

Hydroxylamine itself can act as a nucleophile when deprotonated under strongly basic conditions. Reacting 2,4,6-trimethylbenzyl chloride with hydroxylamine in the presence of potassium hydroxide (or another strong base) in tetrahydrofuran (THF) or ether provides a direct route to the target compound. For example:

NH2OH+2,4,6-Trimethylbenzyl chlorideKOH, THFThis compound+KCl+H2O\text{NH}2\text{OH} + \text{2,4,6-Trimethylbenzyl chloride} \xrightarrow{\text{KOH, THF}} \text{this compound} + \text{KCl} + \text{H}2\text{O}

This method mirrors the neutralization approach but starts from simpler precursors. Challenges include competing elimination reactions and the need for strict temperature control (25–40°C).

Comparative Analysis of Methods

Method Key Steps Yield Advantages Limitations
NeutralizationHCl salt + KOH, extraction85%Simple, scalable, high yieldRequires pre-formed hydrochloride
Boc ProtectionProtection, alkylation, deprotection60–70%Functional group toleranceMulti-step, lower yield
Nucleophilic SubstitutionNH2_2OH + benzyl chloride, base70–80%*Direct, minimal stepsCompeting side reactions

*Theoretical yield based on analogous reactions .

Q & A

Basic: What are the key factors influencing the stability of O-(2,4,6-trimethylbenzyl)hydroxylamine derivatives during synthesis?

Methodological Answer:
The stability of substituted hydroxylamine derivatives is primarily influenced by the electronic and steric effects of substituents on the aromatic ring. For example, bulky alkyl groups like trimethyl or triisopropyl at the ortho positions enhance stability by reducing molecular mobility and steric strain, whereas electron-withdrawing groups (e.g., nitro) decrease stability due to increased electron deficiency at the hydroxylamine moiety. A comparative study of sulfonyl-substituted derivatives showed that O-(2,4,6-trimethylbenzenesulfonyl)hydroxylamine (11a) exhibits higher reactivity but lower stability than its triisopropyl analog (11b), which trades reactivity for enhanced shelf-life . To optimize stability, prioritize sterically hindered substituents and avoid electron-withdrawing groups.

Advanced: How can computational methods elucidate the bifunctional catalytic role of hydroxylamine derivatives in ester reactions?

Methodological Answer:
Hydroxylamine derivatives can act as bifunctional catalysts in reactions with esters, where one molecule participates in nucleophilic attack while another facilitates proton transfer. For example, kinetic studies of phenylacetate reactions revealed third-order kinetics (first-order in ester, second-order in hydroxylamine), suggesting a dual catalytic role. Density Functional Theory (DFT) calculations can model transition states to identify hydrogen-bonding interactions and electron redistribution pathways. This approach was validated in the reaction of hydroxylamine with phenylacetate, where theoretical models confirmed the α-effect and bifunctional mechanism . Researchers should combine experimental kinetics with DFT-based transition state analysis to validate catalytic pathways.

Basic: What are the recommended analytical techniques for detecting carbonyl compounds using this compound?

Methodological Answer:
Derivatization with hydroxylamine reagents like O-(pentafluorobenzyl)hydroxylamine hydrochloride is a cornerstone for analyzing carbonyl compounds via GC-MS. The protocol involves:

Oxime Formation : React the carbonyl compound with hydroxylamine to form stable oximes.

Derivatization : Use pentafluorobenzyl groups to enhance volatility and ionization efficiency.

GC-MS Analysis : Detect derivatized products using electron-capture negative ionization (ECNI) for improved sensitivity.
This method has been applied to quantify formaldehyde and formate in complex matrices, such as hydrothermal vent simulations, achieving detection limits in nanomolar ranges .

Advanced: How do substituent effects on the aromatic ring influence the reactivity of O-substituted hydroxylamines in hydrogenation reactions?

Methodological Answer:
Substituents modulate reactivity through steric hindrance and electronic effects. For instance:

  • Trimethyl groups (11a) : Enhance reactivity by stabilizing transition states via steric protection of the hydroxylamine group.
  • Nitro groups (11d) : Reduce reactivity due to electron withdrawal, destabilizing the nucleophilic nitrogen.
    A comparative study of sulfonyl derivatives showed reactivity order: 11a > 11b > 11c > 11d . To tailor reactivity, balance steric bulk (e.g., trimethyl) with moderate electron-donating groups. Experimental validation via competitive hydrogenation assays with electron-deficient alkenes is recommended.

Basic: What safety protocols are critical when handling this compound derivatives?

Methodological Answer:
Key safety measures include:

  • Ventilation : Use fume hoods to avoid inhalation of toxic vapors (H330 hazard) .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards).
  • Storage : Keep derivatives in airtight, light-resistant containers under inert gas to prevent decomposition.
    Refer to GHS-compliant safety data sheets for specific handling instructions and emergency procedures .

Advanced: How can kinetic isotope effects (KIEs) clarify the mechanism of hydroxylamine-mediated reductions?

Methodological Answer:
KIEs are used to distinguish between concerted and stepwise mechanisms. For example:

  • Deuterium Labeling : Replace hydroxylamine’s N–H hydrogen with deuterium and compare reaction rates.
  • Observed KIEs : A primary KIE (>2) suggests proton transfer in the rate-determining step, while a secondary KIE (<1.5) indicates changes in hybridization (e.g., sp² to sp³).
    This approach was applied to hydroxylamine-catalyzed ester cleavages, revealing a stepwise mechanism with rate-limiting proton transfer . Pair KIE studies with computational modeling for mechanistic clarity.

Basic: What synthetic routes are effective for preparing this compound derivatives?

Methodological Answer:
A reliable synthesis involves:

Sulfonation : React 2,4,6-trimethylbenzyl chloride with sulfonyl chlorides under basic conditions.

Hydroxylamine Coupling : Treat the sulfonated intermediate with hydroxylamine hydrochloride in ethanol/water.

Purification : Isolate the product via recrystallization or column chromatography.
This method yields derivatives with >95% purity, as validated for analogs like O-(2,4,6-triisopropylbenzenesulfonyl)hydroxylamine .

Advanced: How do steric effects in N-Boc-protected hydroxylamine derivatives impact their utility in multi-step syntheses?

Methodological Answer:
N-Boc protection (e.g., N-Boc-O-mesitylsulfonyl hydroxylamine) enhances stability during storage and reaction. The mesityl (2,4,6-trimethylbenzyl) group provides steric shielding, preventing undesired side reactions. For example, in peptide synthesis, this derivative selectively reacts with activated carbonyls without Boc deprotection. The bulky mesityl group also improves crystallinity, facilitating purification . Use low-temperature conditions (-20°C) and anhydrous solvents to maintain Boc group integrity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.